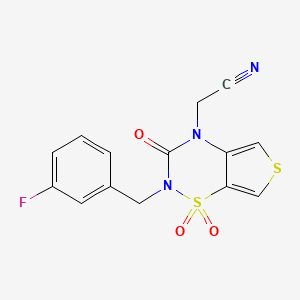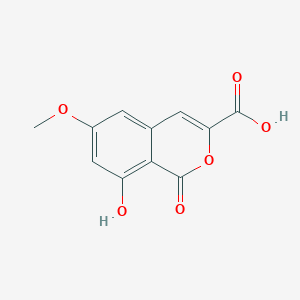
6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid is a chemical compound belonging to the class of isocoumarins. It is characterized by its unique structure, which includes a methoxy group at the 6th position, a hydroxy group at the 8th position, and a carboxylic acid group at the 3rd position on the isocoumarin scaffold. This compound has been isolated from various natural sources, including fungi such as Aspergillus ochraceus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxy-3-methoxybenzoic acid can yield the desired isocoumarin derivative .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using fungal strains such as Aspergillus ochraceus. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 8th position can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 6-methoxy-8-oxo-isocoumarin-3-carboxylic acid.
Reduction: Formation of 6-methoxy-8-hydroxyisocoumarin-3-methanol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various isocoumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the polymerization of β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This compound also activates caspase-3/7, which plays a crucial role in the apoptotic pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,8-Dihydroxyisocoumarin-3-carboxylic acid
- 8-Hydroxy-6-methoxy-1-oxo-1H-isochromene-3-carboxylic acid
- 6-Methoxy-8-hydroxyisocoumarin-3-butyl formate
Uniqueness
6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and hydroxy groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other isocoumarin derivatives .
Eigenschaften
CAS-Nummer |
39051-96-2 |
|---|---|
Molekularformel |
C11H8O6 |
Molekulargewicht |
236.18 g/mol |
IUPAC-Name |
8-hydroxy-6-methoxy-1-oxoisochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O6/c1-16-6-2-5-3-8(10(13)14)17-11(15)9(5)7(12)4-6/h2-4,12H,1H3,(H,13,14) |
InChI-Schlüssel |
LMYWVTVHSMUDIN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2C(=C1)C=C(OC2=O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




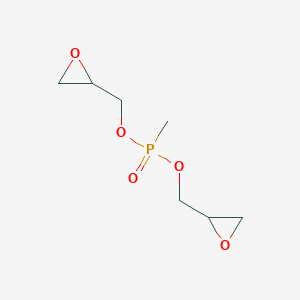
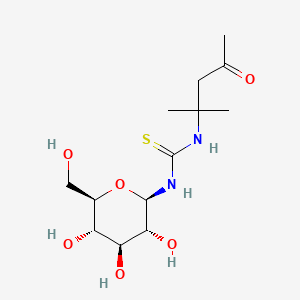



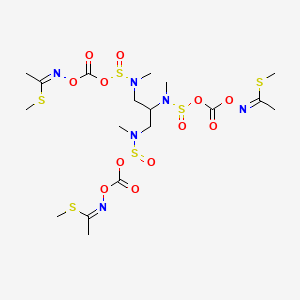
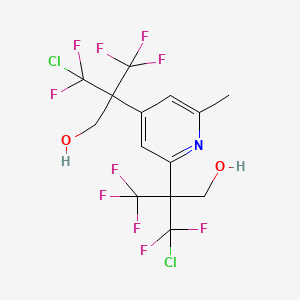
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate](/img/structure/B12765856.png)


